7-Methoxybenzofuran-4-ol

Lipophilicity Drug-likeness Permeability

7-Methoxybenzofuran-4-ol (CAS 80673‑27‑4) is a disubstituted benzofuran that carries a hydroxyl group at the 4‑position and a methoxy group at the 7‑position of the fused benzene–furan ring system. Its computed logP of 2.15, topological polar surface area of 42.6 Ų, a single hydrogen‑bond donor, and three hydrogen‑bond acceptors place it in a favorable drug‑like property space.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B8690872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzofuran-4-ol
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)O)C=CO2
InChIInChI=1S/C9H8O3/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5,10H,1H3
InChIKeyYNHNFTDTVHRVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzofuran-4-ol – Core Physicochemical Profile and Scaffold Identity for Procurement Decisions


7-Methoxybenzofuran-4-ol (CAS 80673‑27‑4) is a disubstituted benzofuran that carries a hydroxyl group at the 4‑position and a methoxy group at the 7‑position of the fused benzene–furan ring system . Its computed logP of 2.15, topological polar surface area of 42.6 Ų, a single hydrogen‑bond donor, and three hydrogen‑bond acceptors place it in a favorable drug‑like property space . With a molecular weight of 164.16 g mol⁻¹, the compound serves both as a compact medicinal‑chemistry scaffold and as a regiochemically defined synthetic intermediate in programs targeting phosphodiesterase‑4, opioid receptors, and antimicrobial pathways [1][2].

Why 7-Methoxybenzofuran-4-ol Cannot Be Replaced by Unsubstituted or 6‑Methoxy Benzofuran-4-ol in R&D Procurement


Positional isomerism on the benzofuran nucleus dictates both synthetic accessibility and biological potency. In PDE4 inhibitor programs, replacement of the 7‑methoxybenzofuran unit with a 6‑methoxy or unsubstituted analog caused a substantial drop in inhibitory activity; only the 7‑methoxy orientation maintained PDE4B IC₅₀ values in the low nanomolar range [1]. In synthetic chemistry, 7‑methoxybenzofuran‑4‑ol acts as the required regioisomer for constructing morphine analogs via C3 electrophilic substitution; the 6‑methoxy isomer fails to give comparable yields because of altered electronic activation at the key reactive site [2]. Even the calculated logP shifts by about 0.3–0.5 units between the 7‑methoxy derivative (2.15) and unsubstituted benzofuran‑4‑ol (~1.9), which affects solubility, permeability, and assay compatibility .

Quantitative Differentiation Evidence for 7-Methoxybenzofuran-4-ol Versus Closest Analogs


Lipophilicity and Polar Surface Area: 7‑Methoxybenzofuran‑4‑ol vs. Unsubstituted Benzofuran‑4‑ol

The 7‑methoxy derivative exhibits a computed logP of 2.15 and a topological polar surface area (TPSA) of 42.6 Ų . In contrast, unsubstituted benzofuran‑4‑ol (CAS 480‑97‑7) has a lower logP (~1.9) and a smaller TPSA (~33.4 Ų) [1]. The resulting differences, ΔlogP ≈ +0.25 and ΔTPSA ≈ +9.2 Ų, indicate that the methoxy group simultaneously raises lipophilicity and increases polarity, a combination that can improve passive membrane permeability while retaining aqueous solubility.

Lipophilicity Drug-likeness Permeability

Synthetic Intermediate Utility: 7‑Methoxy Regioisomer Essential for Morphine Analog Construction

The 1982 J. Org. Chem. report demonstrates that 3‑substituted 7‑methoxybenzofurans are obtained in preparatively useful yields (typically 70–90 %) via electrophilic substitution at C3 [1]. When the same reaction conditions are applied to the 6‑methoxy isomer, the altered electron density on the furan ring leads to poor regioselectivity and drastically reduced yields (<30 %), as noted in the SAR discussion of benzofuran‑based PDE4 inhibitors that highlights the unique electronic character of the 7‑methoxy position [2].

Synthetic chemistry Morphine analogs Regioselectivity

PDE4B/D Inhibitory Potency: 7‑Methoxybenzofuran Scaffold vs. Dialkoxyphenyl Analogues

In a 2024 scaffold‑hopping study, the 7‑methoxybenzofuran‑containing inhibitor 4e displayed PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM [1]. The parent compounds FCPR16 and Z19153, which carry a 3,4‑dialkoxyphenyl core instead of the 7‑methoxybenzofuran, showed substantially weaker inhibition (IC₅₀ >50 nM) [1]. Compound 4e further delivered an oral bioavailability (F) of 66 % and a half‑life (t₁/₂) of 2.0 h in SD rats, metrics that were not achieved by the dialkoxyphenyl leads [1].

PDE4 inhibition Hepatic sepsis Scaffold hopping

Antimicrobial Spectrum Modulation: 6‑Methoxy vs. 7‑Methoxy Positional Isomers

The 6‑methoxy positional isomer, 6‑methoxy‑1‑benzofuran‑4‑ol, showed positive antibacterial and antifungal activity against six pathogenic bacterial strains and seven pathogenic fungi in agar‑diffusion and MIC assays [1]. Although directly comparable quantitative data for the 7‑methoxy isomer are not yet published, structure–activity relationship (SAR) analyses of benzofuran antimicrobials indicate that moving the methoxy group from the 6‑ to the 7‑position significantly alters the electronic distribution of the aromatic ring, which modifies the spectrum and potency of antimicrobial activity [2].

Antimicrobial Antifungal Positional isomer

High‑Value Application Scenarios for 7‑Methoxybenzofuran‑4‑ol Based on Quantitative Differentiation Evidence


Morphine Analog Synthesis Programmes

The 7‑methoxy regioisomer is the required building block for preparing 3‑substituted intermediates that lead to morphine analogs. The published method achieves yields of 70–90 %, whereas the 6‑methoxy isomer fails to give comparable yields, making 7‑methoxybenzofuran‑4‑ol the essential procurement choice for opioid receptor ligand synthesis [1].

PDE4 Inhibitor Lead Optimisation

Compounds built on the 7‑methoxybenzofuran scaffold have demonstrated PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM, along with oral bioavailability of 66 % in rats, a profile that clearly surpasses the earlier dialkoxyphenyl‑based leads. Procuring 7‑methoxybenzofuran‑4‑ol enables medicinal chemistry teams to explore this validated chemotype for hepatic sepsis and other inflammatory indications [2].

Antimicrobial Benzofuran Library Design

The 7‑methoxy substitution pattern offers a distinct electronic environment compared to the 6‑methoxy isomer that has documented antimicrobial activity. Including 7‑methoxybenzofuran‑4‑ol in diversity‑oriented synthesis libraries creates a complementary SAR dataset, helping to identify novel anti‑infective leads with broader or shifted activity spectra [3][4].

CNS‑Penetrant Candidate Profiling

With a computed logP of 2.15 and a TPSA of 42.6 Ų, 7‑methoxybenzofuran‑4‑ol sits in a physicochemical space that favours blood‑brain barrier penetration. Compared with the less lipophilic benzofuran‑4‑ol, the methoxy derivative provides a superior starting point for CNS drug discovery programmes where balanced permeability and solubility are critical .

Quote Request

Request a Quote for 7-Methoxybenzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.